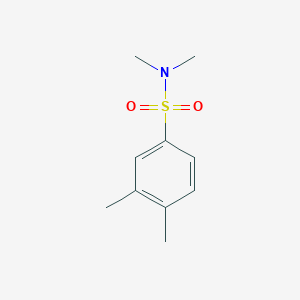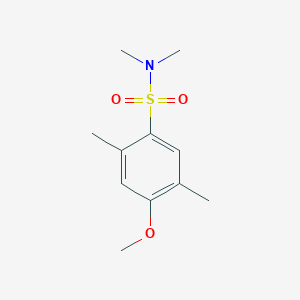
N-isobutyl-4-isopropylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isobutyl-4-isopropylbenzenesulfonamide, also known as IBIBS, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. IBIBS is a non-toxic and stable compound that has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-isobutyl-4-isopropylbenzenesulfonamide is not fully understood, but it is thought to involve the binding of the compound to specific target molecules. N-isobutyl-4-isopropylbenzenesulfonamide has been shown to bind to metal ions such as zinc and copper, and it may also interact with proteins and other biomolecules.
Biochemical and Physiological Effects:
N-isobutyl-4-isopropylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects, including the inhibition of metalloproteases and the modulation of cellular signaling pathways. N-isobutyl-4-isopropylbenzenesulfonamide has also been shown to have antioxidant properties and may be able to protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-isobutyl-4-isopropylbenzenesulfonamide is its stability and non-toxicity, which make it a safe and reliable compound for use in lab experiments. However, N-isobutyl-4-isopropylbenzenesulfonamide may not be suitable for all types of experiments, and its specific properties and limitations should be carefully considered before use.
Direcciones Futuras
There are many potential future directions for research on N-isobutyl-4-isopropylbenzenesulfonamide, including the development of new metal ion sensors and fluorescent probes, the investigation of its potential therapeutic properties for the treatment of cancer and other diseases, and the exploration of its antimicrobial properties for the development of new antibiotics. Further research is needed to fully understand the mechanism of action of N-isobutyl-4-isopropylbenzenesulfonamide and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of N-isobutyl-4-isopropylbenzenesulfonamide involves the reaction of 4-isopropylbenzenesulfonyl chloride with isobutylamine. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization. The yield of N-isobutyl-4-isopropylbenzenesulfonamide is typically high, and the compound is stable under a range of conditions.
Aplicaciones Científicas De Investigación
N-isobutyl-4-isopropylbenzenesulfonamide has been used in a range of scientific research applications, including as a ligand for metal ion sensors, as a fluorescent probe for the detection of zinc ions, and as a potential therapeutic agent for the treatment of cancer. N-isobutyl-4-isopropylbenzenesulfonamide has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Propiedades
Nombre del producto |
N-isobutyl-4-isopropylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C13H21NO2S |
Peso molecular |
255.38 g/mol |
Nombre IUPAC |
N-(2-methylpropyl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO2S/c1-10(2)9-14-17(15,16)13-7-5-12(6-8-13)11(3)4/h5-8,10-11,14H,9H2,1-4H3 |
Clave InChI |
KMWUIUNGVFEOFM-UHFFFAOYSA-N |
SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)C(C)C |
SMILES canónico |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





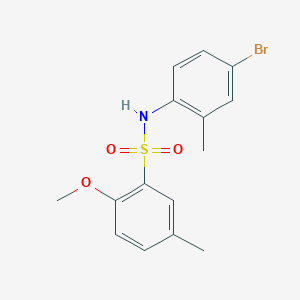
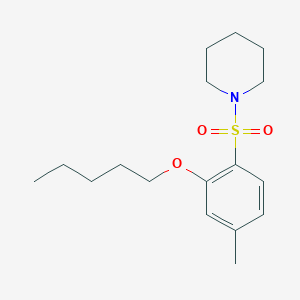
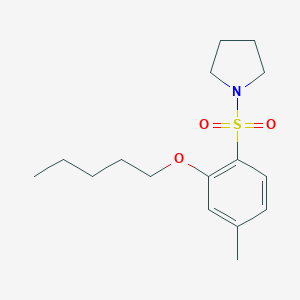

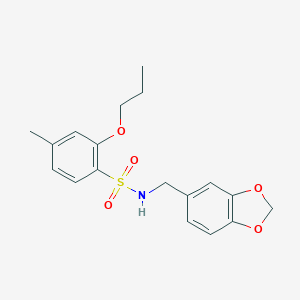
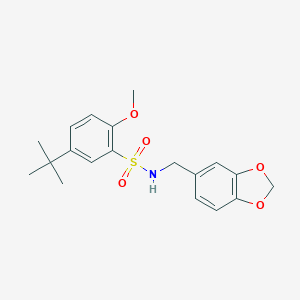
![5-chloro-2-ethoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B272545.png)


